![molecular formula C9H16O2Si B12622593 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one CAS No. 919802-56-5](/img/structure/B12622593.png)
3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one is an organic compound with the molecular formula C6H13NO2Si. It is a colorless to light yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is commonly used as a reagent in organic synthesis, particularly in the formation of silyl enol ethers and other silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one typically involves the reaction of dimethylacetamide with chloromethyltrimethylsilane. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of silyl enol ethers and other silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Trimethylsilyl-2-oxazolidinone: Another silylating agent with similar properties and applications.
N-Trimethylsilyl-2-oxazolidinone: A compound with similar chemical structure and reactivity.
Uniqueness
3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one is unique due to its specific structure, which allows for selective silylation reactions. Its ability to hydrolyze in water also makes it distinct from other silylating agents .
Properties
CAS No. |
919802-56-5 |
|---|---|
Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
3-(2-trimethylsilylethylidene)oxolan-2-one |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)7-5-8-4-6-11-9(8)10/h5H,4,6-7H2,1-3H3 |
InChI Key |
QFYPMWHVBRPMQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


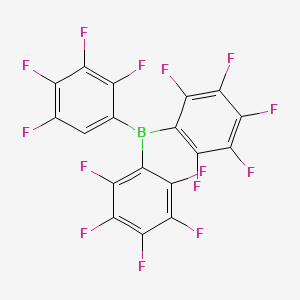
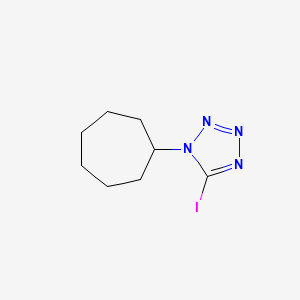
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
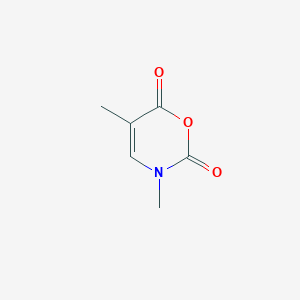
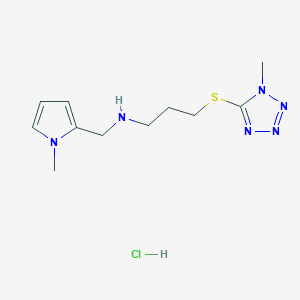
![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
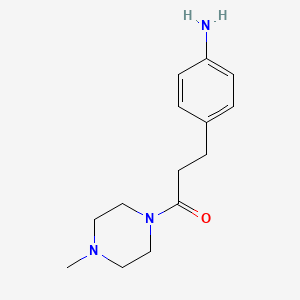
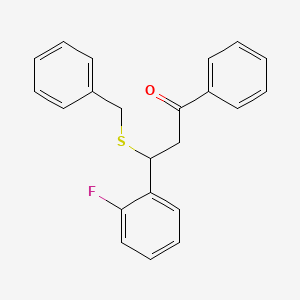

![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

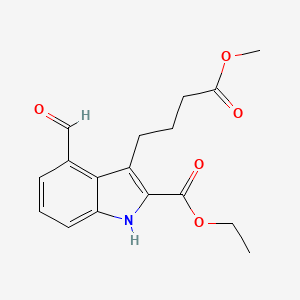
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
